

Bicyclo[4.2.0]octa-2,4-diene CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bicyclo[4.2.0]octa-2,4-diene*

Cat. No.: *B1206685*

[Get Quote](#)

Bicyclo[4.2.0]octa-2,4-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bicyclo[4.2.0]octa-2,4-diene**, a bicyclic organic compound of significant interest in synthetic and mechanistic chemistry. This document consolidates key chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its characteristic pericyclic reactions.

Core Chemical Information

Bicyclo[4.2.0]octa-2,4-diene is a structural isomer of cyclooctatriene and exists in a dynamic equilibrium with its valence tautomer, 1,3,5-cyclooctatriene. This equilibrium is a key feature of its chemistry and influences its reactivity and isolation.

Chemical Identifiers

A comprehensive list of identifiers for **Bicyclo[4.2.0]octa-2,4-diene** is provided below, facilitating its unambiguous identification in chemical databases and literature.

Identifier	Value
CAS Number	3725-28-8 [1] [2] [3]
IUPAC Name	Bicyclo[4.2.0]octa-2,4-diene [4]
Molecular Formula	C ₈ H ₁₀ [1] [2] [3]
Molecular Weight	106.165 g/mol [1] [2] [3]
InChI	InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h1-4,7-8H,5-6H2 [4]
InChIKey	JTIKVKRPISBACC-UHFFFAOYSA-N [4]
SMILES	C1CC2C(C1)C=CC=C2 [4]

Physicochemical Properties

Quantitative data for pure **Bicyclo[4.2.0]octa-2,4-diene** is scarce due to its equilibrium with 1,3,5-cyclooctatriene. The data presented below are primarily computed properties or refer to the equilibrium mixture.

Property	Value	Source
XLogP3	2.6	Computed by PubChem [5]
Topological Polar Surface Area	0 Å ²	Computed by PubChem [5]
Complexity	124	Computed by PubChem [5]
Boiling Point (of equilibrium mixture)	63-65 °C at 48 mmHg	Organic Syntheses [6]

Synthesis and Experimental Protocols

The most well-documented synthesis of **Bicyclo[4.2.0]octa-2,4-diene** involves a two-step procedure starting from 1,5-cyclooctadiene, which yields an equilibrium mixture with 1,3,5-cyclooctatriene.[\[6\]](#)[\[7\]](#)

Synthesis of 1,3,5-Cyclooctatriene and Bicyclo[4.2.0]octa-2,4-diene Equilibrium Mixture

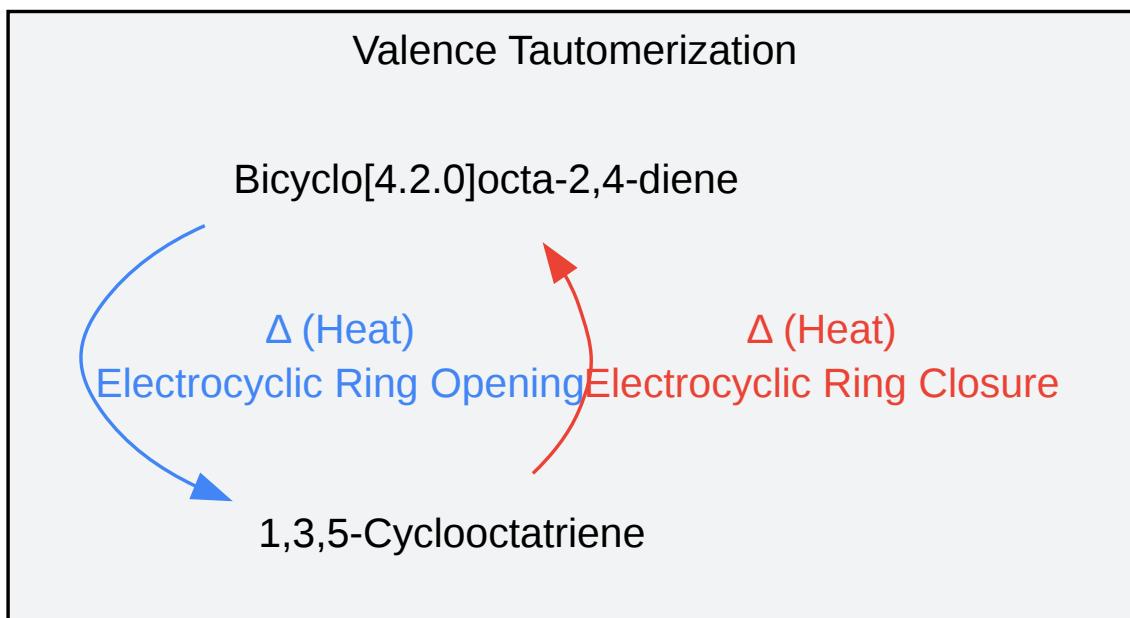
This procedure is adapted from Organic Syntheses.[\[6\]](#)[\[7\]](#)

Step 1: Allylic Bromination of 1,5-Cyclooctadiene

- A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.
- The flask is charged with 216.4 g (2.0 mol) of 1,5-cyclooctadiene, 44.5 g (0.25 mol) of N-bromosuccinimide (NBS), 0.5 g of benzoyl peroxide, and 700 mL of carbon tetrachloride.
- The mixture is heated to a gentle reflux with stirring. The reaction will initiate, indicated by a rapid reflux.
- Three additional 44.5 g portions (0.25 mol each) of NBS are added at 30-minute intervals.
- After the final addition, heating is continued for 1.5 hours.
- The mixture is cooled to room temperature and filtered with suction. The filter cake is washed with 150 mL of carbon tetrachloride.
- The filtrate is washed once with 150 mL of water, dried over calcium chloride, and filtered.
- The solvent is removed under reduced pressure, and the residue is fractionally distilled to yield a mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.

Step 2: Dehydrobromination to form the Equilibrium Mixture

- A 2-liter, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet tube connected to a bubbler.
- The flask is charged with 64.3 g (0.87 mol) of lithium carbonate, 36.9 g (0.87 mol) of lithium chloride, and 700 mL of N,N-dimethylformamide (DMF).
- The mixture is stirred and heated to 90°C in an oil bath.

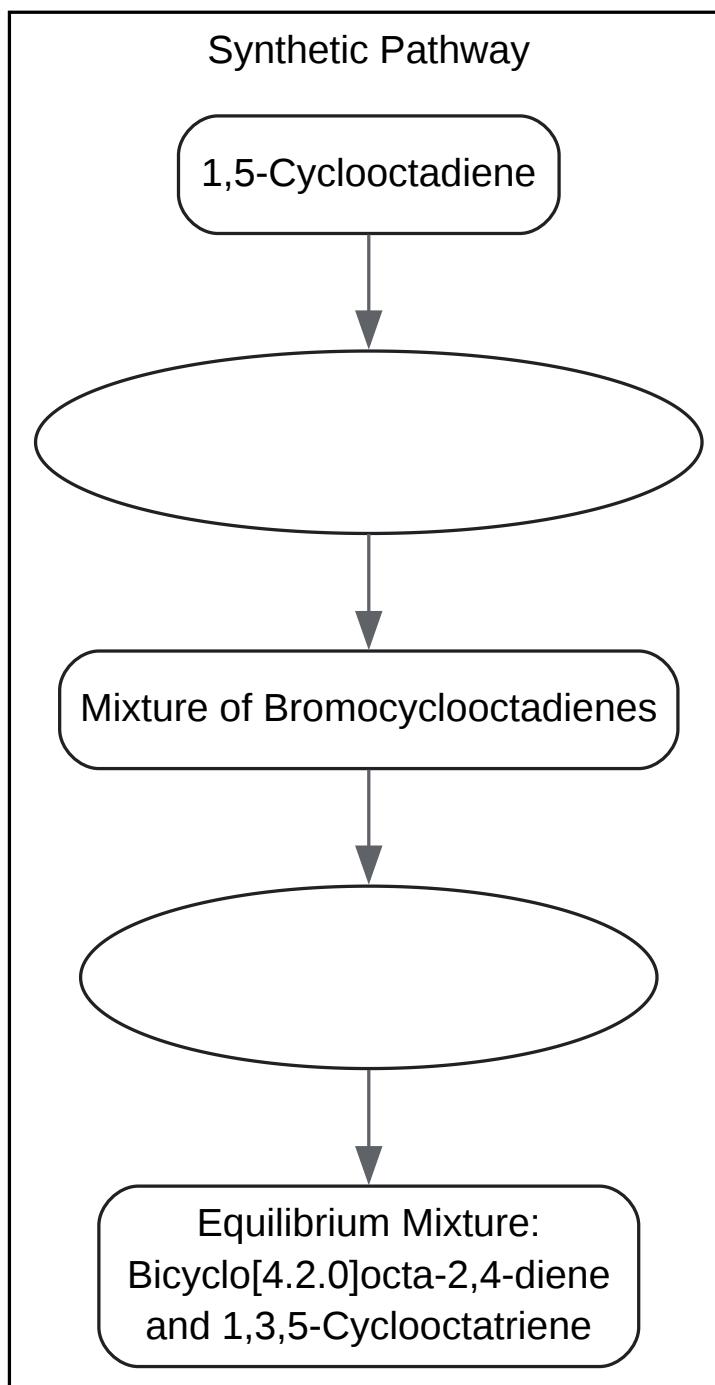

- 113.5 g (0.607 mol) of the bromocyclooctadiene mixture from Step 1 is added dropwise over 50 minutes. Rapid evolution of carbon dioxide will be observed.
- After the addition is complete, heating is continued for 1 hour at 90-95°C.
- The mixture is cooled to room temperature and diluted with 1 L of ice water.
- The aqueous mixture is extracted twice with 200 mL portions of pentane.
- The combined organic phases are washed twice with 100 mL portions of water, dried over sodium sulfate, and filtered.
- The solvent is removed by distillation, and the residue is distilled under reduced pressure to give the equilibrium mixture of 1,3,5-cyclooctatriene and **Bicyclo[4.2.0]octa-2,4-diene**. The reported ratio is approximately 7:1 in favor of the cyclooctatriene.^[7]

Chemical Reactivity and Signaling Pathways

The chemistry of **Bicyclo[4.2.0]octa-2,4-diene** is dominated by pericyclic reactions, including electrocyclic reactions and cycloadditions.

Electrocyclic Ring-Opening: The Valence Tautomerism

Bicyclo[4.2.0]octa-2,4-diene is in a thermally allowed equilibrium with 1,3,5-cyclooctatriene through a 6π -electron electrocyclic reaction.^[8] This process involves the opening of the cyclobutane ring to form the eight-membered ring system. The position of the equilibrium is dependent on temperature and substitution.

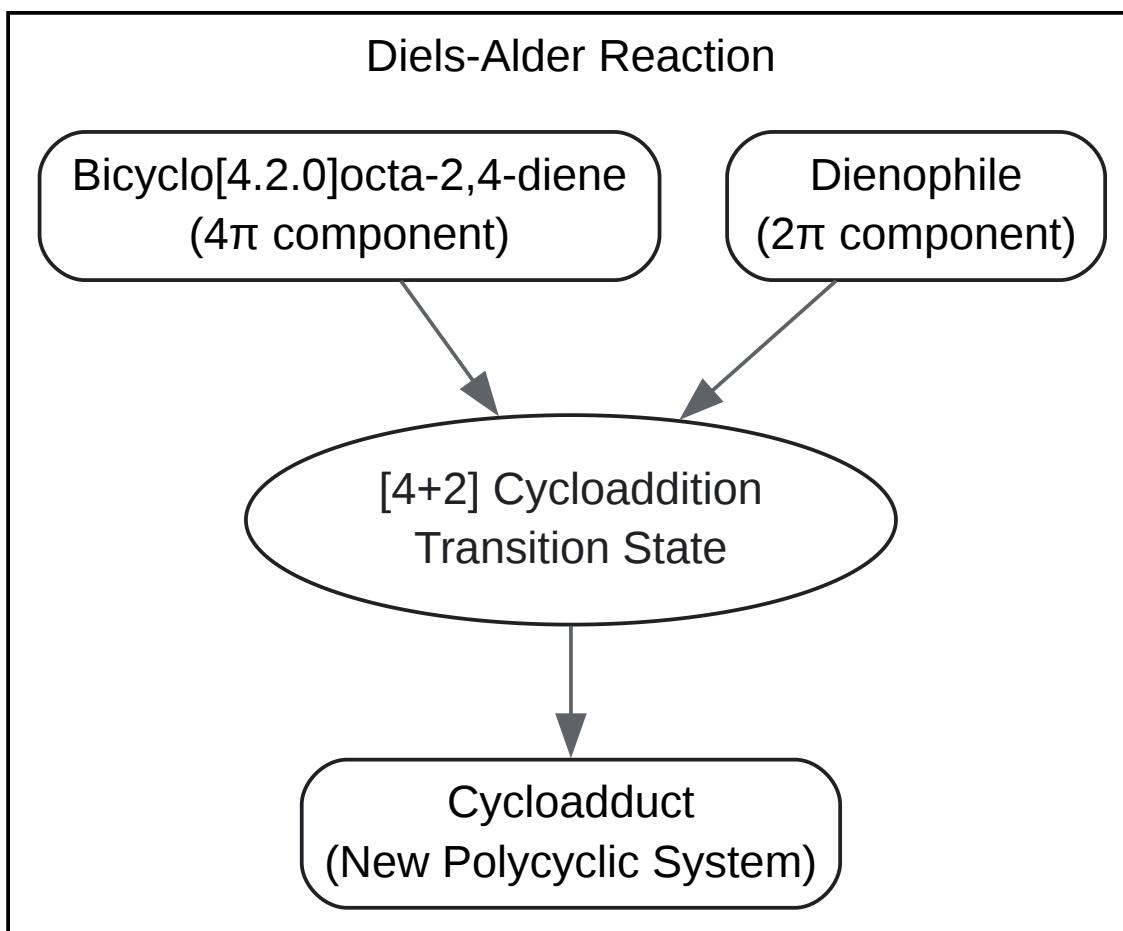


[Click to download full resolution via product page](#)

Caption: Valence tautomerization of **Bicyclo[4.2.0]octa-2,4-diene**.

Synthesis Workflow

The synthesis of the **Bicyclo[4.2.0]octa-2,4-diene** and 1,3,5-cyclooctatriene equilibrium mixture can be visualized as a two-step process.



[Click to download full resolution via product page](#)

Caption: Synthesis of the **Bicyclo[4.2.0]octa-2,4-diene** equilibrium mixture.

[4+2] Cycloaddition (Diels-Alder Reaction)

Bicyclo[4.2.0]octa-2,4-diene can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.^[9] This is a powerful method for the formation of new six-membered rings and the construction of complex polycyclic systems. The reaction involves the concerted interaction of the 4π -electron system of the diene with the 2π -electron system of a dienophile.

[Click to download full resolution via product page](#)

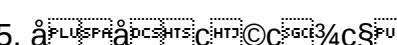
Caption: General scheme of a [4+2] cycloaddition with **Bicyclo[4.2.0]octa-2,4-diene**.

Spectral Data

The following spectral data is for the equilibrium mixture of 1,3,5-cyclooctatriene and **Bicyclo[4.2.0]octa-2,4-diene**, as reported in Organic Syntheses.[7]

- ^1H NMR (500 MHz, CDCl_3): δ 2.43 (s, 4H), 5.50–6.00 (m, 6H). Signals for the minor bicyclic isomer may be observed.
- ^{13}C NMR (125 MHz, CDCl_3): δ 28.0, 125.9, 126.7, 135.5.
- IR (thin film, cm^{-1}): 3000, 2920, 2875, 2830, 1635, 1605, 1445, 1425, 1220, 690, 635.

Conclusion


Bicyclo[4.2.0]octa-2,4-diene is a fascinating molecule whose chemistry is intrinsically linked to its valence isomer, 1,3,5-cyclooctatriene. Its synthesis is well-established, and its reactivity, particularly in pericyclic reactions, makes it a valuable intermediate in organic synthesis. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. Further investigation into the separation of the tautomers and the exploration of the reactivity of the pure bicyclic diene could open new avenues in synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bicyclo[4.2.0]octa-2,4-diene [webbook.nist.gov]
- 2. Bicyclo[4.2.0]octa-2,4-diene [webbook.nist.gov]
- 3. Bicyclo[4.2.0]octa-2,4-diene [webbook.nist.gov]
- 4. Bicyclo(4.2.0)octa-2,4-diene | C8H10 | CID 138024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [kdpedia.kingdraw.com]
- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Bicyclo[4.2.0]octa-2,4-diene CAS number and chemical identifiers.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206685#bicyclo-4-2-0-octa-2-4-diene-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b1206685#bicyclo-4-2-0-octa-2-4-diene-cas-number-and-chemical-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com